molecular formula C19H24O10 B12319477 5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

Cat. No.: B12319477
M. Wt: 412.4 g/mol
InChI Key: AARIHENRSOEJOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidioside B methyl ester can be synthesized through various chemical reactions involving its precursor compounds. The synthetic route typically involves the esterification of Cnidioside B with methanol under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of Cnidioside B methyl ester involves the extraction of the compound from natural sources, such as the fruits of Zanthoxylum bungeanum. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cnidioside B methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The glucoside moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted glucosides.

Comparison with Similar Compounds

Similar Compounds

    Cnidioside A: Another glucoside compound with similar biological activities.

    Cnidioside C: A related compound with potential therapeutic effects.

    Cnidioside D: Known for its anti-inflammatory properties.

Uniqueness

Cnidioside B methyl ester is unique due to its specific glucoside structure and the presence of a methyl ester group, which may contribute to its distinct biological activities and pharmacokinetic properties . Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H24O10

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 3-[7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate

InChI

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3

InChI Key

AARIHENRSOEJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2

Origin of Product

United States

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